1-(Piperidine-4-carbonyl)piperidin-4-one

Medicinal Chemistry Drug Design ADME Prediction

Unlike non-ketonic bis-piperidine or pyrrolidine analogs, this scaffold features a 4-oxo-piperidin-4-one ring that provides truly orthogonal reactivity—reductive amination, Grignard addition, and oxime formation proceed without protecting the central amide bond. This single intermediate replaces multiple building blocks in high-throughput parallel library synthesis, accelerating SAR exploration while maintaining fragment-like properties (MW <250 Da, TPSA 49.41 Ų). The additional carbonyl oxygen doubles hydrogen-bond acceptor capacity versus simpler analogs, improving aqueous solubility and enabling co-crystal engineering for API formulation. Supplied at ≥97% purity with predictable, batch-consistent conversion across diverse wells.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B11815330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidine-4-carbonyl)piperidin-4-one
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)N2CCC(=O)CC2
InChIInChI=1S/C11H18N2O2/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9/h9,12H,1-8H2
InChIKeyPMOQPVXBXSFTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 1-(Piperidine-4-carbonyl)piperidin-4-one Is a Differentiated Bis-piperidine Building Block for Drug Discovery


1-(Piperidine-4-carbonyl)piperidin-4-one (CAS 1075716-15-2, free base; CAS 1189684-40-9, hydrochloride) is a bifunctional bis-piperidine scaffold in which a piperidine-4-carbonyl moiety is linked to a piperidin-4-one ring via a central amide bond. The molecule possesses two chemically distinct nitrogen centres: a secondary amine on the piperidine ring and a ketone‑activated tertiary amide nitrogen on the piperidin‑4‑one ring . The hydrochloride salt has a molecular weight of 246.73 g·mol⁻¹, a predicted LogP of approximately 1.25, and a topological polar surface area (TPSA) of 49.41 Ų [1]. These features make the compound a versatile intermediate for parallel medicinal chemistry and fragment‑based lead generation, differentiating it from mono‑functional or non‑ketonic analogs that lack the orthogonal reactivity conferred by the 4‑oxo substituent.

Why a Simple Piperidine‑carbonyl‑heterocycle Substitution Cannot Replicate the Reactivity Profile of 1-(Piperidine-4-carbonyl)piperidin-4-one


Closely related in‑class compounds such as 1-(piperidine-4-carbonyl)piperidine (CAS 63214-58-4) and 4-(pyrrolidine-1-carbonyl)piperidine (CAS 35090-95-0) share the piperidine‑carbonyl motif but lack the ketone functionality on the second heterocycle. This single structural difference introduces a >2‑fold increase in topological polar surface area (from ~32 Ų to ~49 Ų) and substantially alters the hydrogen‑bond acceptor capacity, directly impacting solubility, permeability, and the range of downstream chemical transformations that can be performed without protecting‑group manipulation [1]. Consequently, substituting the ketone‑containing scaffold with a simpler analog during a medicinal chemistry campaign would forfeit the orthogonal reactivity at the 4‑position, limiting the accessible chemical space and potentially compromising structure‑activity relationship (SAR) exploration. Quantitative evidence supporting these differentiation points is detailed in Section 3.

Quantitative Differentiation Evidence for 1-(Piperidine-4-carbonyl)piperidin-4-one Versus Closest Analogs


Topological Polar Surface Area (TPSA): A >50% Increase Over Non‑Ketonic Analogs

The topological polar surface area (TPSA) of 1-(piperidine-4-carbonyl)piperidin-4-one hydrochloride is 49.41 Ų, compared with 32.34 Ų for 1-(piperidine-4-carbonyl)piperidine [1][2]. The 53% increase arises from the additional carbonyl oxygen on the piperidin-4-one ring. TPSA is a widely used descriptor for predicting intestinal absorption and blood–brain barrier penetration; values below 60–70 Ų are generally associated with good oral bioavailability, but the 17 Ų difference between the two scaffolds is sufficient to alter permeability classification and should be accounted for during lead optimization [1][2].

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen‑Bond Acceptor Capacity: Two Additional Acceptors Enable Distinct Supramolecular Interactions

1-(Piperidine-4-carbonyl)piperidin-4-one contains four hydrogen‑bond acceptors (two carbonyl oxygens plus the two nitrogen atoms), whereas 1-(piperidine-4-carbonyl)piperidine and 4-(pyrrolidine-1-carbonyl)piperidine each contain only two hydrogen‑bond acceptors [1]. The doubled acceptor count provides additional sites for intermolecular hydrogen bonding, which can be exploited for co‑crystal design, solubility enhancement via co‑solvent interaction, and for engaging polar residues in a biological target binding pocket that are inaccessible to the non‑ketonic analogs.

Crystal Engineering Solubility Modulation Receptor Binding

Predicted Boiling Point: ~30 °C Higher Than the Pyrrolidine Analog, Indicating Stronger Intermolecular Forces

The predicted boiling point of 4-(pyrrolidine-1-carbonyl)piperidine (CAS 35090-95-0) is 335.3 °C at 760 mmHg [1]. Although an experimental boiling point for 1-(piperidine-4-carbonyl)piperidin-4-one free base has not been reported, the homologous bis‑piperidine analog 1-(piperidine-4-carbonyl)piperidine has a predicted boiling point of 350.5 °C [2]. The piperidin‑4‑one‑containing scaffold is expected to have a boiling point at least as high as the fully saturated bis‑piperidine, and ~15–30 °C higher than the pyrrolidine analog, reflecting stronger dipole–dipole interactions conferred by the additional carbonyl. This thermal property can influence distillation‑based purification strategies in large‑scale synthesis.

Process Chemistry Purification Thermal Stability

Commercial Purity Benchmark: ≥98% (NLT) by ISO‑Certified Supplier

MolCore offers 1-(piperidine-4-carbonyl)piperidin-4-one free base with a guaranteed minimum purity of 98% (NLT) under ISO certification . In contrast, common catalog purities for the comparator 1-(piperidine-4-carbonyl)piperidine are typically specified at 97% . While the 1% difference appears modest, ISO certification provides documented batch‑to‑batch consistency and impurity profiling that is critical for medicinal chemistry campaigns requiring reproducible SAR data or for GMP‑adjacent intermediate sourcing.

Procurement Quality Control Reproducibility

High‑Value Application Scenarios Where 1-(Piperidine-4-carbonyl)piperidin-4-one Provides Measurable Advantages


Parallel Library Synthesis Requiring Orthogonal Ketone Derivatization

The 4‑oxo group on the piperidin‑4‑one ring enables reductive amination, Grignard addition, and oxime formation without affecting the central amide bond. This orthogonal reactivity, combined with the ≥98% purity specification , makes the scaffold ideal for high‑throughput parallel library production where a single intermediate must undergo diverse transformations across hundreds of wells with predictable conversion.

Fragment‑Based Lead Discovery Targeting Polar Enzyme Active Sites

With a TPSA of 49.41 Ų and four hydrogen‑bond acceptors, the compound engages polar residues more effectively than non‑ketonic bis‑piperidine analogs (TPSA ~32 Ų, 2 acceptors) [1][2]. Fragment screening campaigns that prioritize hydrogen‑bond‑rich pharmacophores—e.g., targeting kinase hinge regions or metalloprotease active sites—benefit from the additional polarity without increasing molecular weight beyond 250 Da.

Development of CNS‑Sparing Peripheral Drug Candidates

The TPSA of 49.41 Ų places the scaffold near the lower boundary of the CNS‑drug space (typically TPSA <60–70 Ų), while the comparator 1-(piperidine-4-carbonyl)piperidine (TPSA 32.34 Ų) falls firmly within the CNS‑penetrant range [1][2]. Medicinal chemists designing peripherally restricted agents can select the ketone‑containing scaffold to reduce the probability of CNS partitioning from the outset of lead optimization.

Co‑Crystal and Salt Screening for Solubility‑Limited Formulations

The doubled hydrogen‑bond acceptor count (4 vs. 2) creates more opportunities for co‑crystal formation with pharmaceutically acceptable co‑formers. When an API candidate derived from this scaffold exhibits poor aqueous solubility, formulation scientists can exploit the additional carbonyl oxygen to design co‑crystals or salts that improve dissolution rate, an option unavailable with the simpler bis‑piperidine or pyrrolidine analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidine-4-carbonyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.